An In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide: Properties and Applications
An In-Depth Technical Guide to Boc-Aminooxy-PEG3-bromide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG3-bromide is a heterobifunctional crosslinker integral to modern bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique architecture, featuring a Boc-protected aminooxy group and a reactive bromide terminus, bridged by a flexible tri-polyethylene glycol (PEG3) spacer, offers researchers precise control over the assembly of complex biomolecular structures. This guide provides a comprehensive overview of the chemical properties, experimental considerations, and core applications of Boc-Aminooxy-PEG3-bromide.
Core Chemical Properties
The defining characteristic of Boc-Aminooxy-PEG3-bromide is its dual reactivity. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to moieties bearing nucleophiles like thiols or amines.[3][4] Concurrently, the tert-butyloxycarbonyl (Boc) protected aminooxy group provides a stable, latent reactive site. Upon deprotection under mild acidic conditions, the revealed aminooxy group can chemoselectively react with aldehydes or ketones to form stable oxime linkages.[5] The hydrophilic PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Boc-Aminooxy-PEG3-bromide, compiled from various suppliers.[6][7][8]
| Identifier | Value |
| CAS Number | 918132-15-7[6] |
| Molecular Formula | C13H26BrNO6[6] |
| Molecular Weight | 372.25 g/mol [8] |
| Purity | Typically >95% to >98%[6][7] |
| Physicochemical Properties | Value |
| Solubility | Soluble in DMSO, DCM, DMF[7] |
| Storage Conditions | -20°C for long-term storage[7] |
Experimental Protocols and Methodologies
The utility of Boc-Aminooxy-PEG3-bromide is realized through a sequence of well-defined reaction steps. Below are representative protocols for its use in a typical bioconjugation workflow.
Nucleophilic Substitution with the Bromide Moiety
This step involves the reaction of the bromide end of the linker with a nucleophile-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
Boc-Aminooxy-PEG3-bromide
-
Nucleophile-containing molecule (e.g., thiol-modified antibody)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., diisopropylethylamine, DIPEA)
Protocol:
-
Dissolve the nucleophile-containing molecule in the chosen anhydrous solvent.
-
Add a 1.1 to 1.5 molar excess of Boc-Aminooxy-PEG3-bromide.
-
Add 2-3 equivalents of DIPEA to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, if necessary.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC or flash chromatography).
Boc Deprotection of the Aminooxy Group
Once the bromide has been displaced, the Boc protecting group is removed to unmask the reactive aminooxy functionality.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of TFA to the solution (for a final concentration of 50% TFA).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator) to yield the deprotected aminooxy-functionalized molecule as its TFA salt.
Oxime Ligation
The final step involves the conjugation of the deprotected aminooxy group with an aldehyde or ketone-containing molecule.
Materials:
-
Aminooxy-functionalized molecule (TFA salt)
-
Aldehyde or ketone-containing molecule
-
Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 6.0-7.0)
-
Aniline (as a catalyst, optional but recommended)
Protocol:
-
Dissolve the aminooxy-functionalized molecule in the aqueous buffer.
-
Add a 1.0 to 1.2 molar excess of the aldehyde or ketone-containing molecule.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the formation of the oxime conjugate by LC-MS.
-
The final conjugate can be purified by size-exclusion chromatography or HPLC.
Visualizing the Workflow: PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC using Boc-Aminooxy-PEG3-bromide as the linker.
Caption: PROTAC synthesis workflow using Boc-Aminooxy-PEG3-bromide.
Conclusion
Boc-Aminooxy-PEG3-bromide is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined reactivity at both ends of the molecule, coupled with the beneficial properties of the PEG spacer, allows for a controlled and stepwise approach to linking biomolecules and small molecules. This guide provides the foundational knowledge for researchers to effectively incorporate this valuable reagent into their experimental designs for developing next-generation therapeutics and research tools.
References
- 1. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]
- 4. Others | DC Chemicals [dcchemicals.com]
- 5. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 6. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]
- 7. t-Boc-Aminooxy-PEG10-acid | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
